molecular formula C21H18BrN5O2 B2765952 N-(4-bromophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 852451-37-7

N-(4-bromophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2765952
CAS No.: 852451-37-7
M. Wt: 452.312
InChI Key: JKYRHHFOCOPHLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a synthetic small molecule belonging to the pyrazolopyrimidine class, which is widely recognized for its potential in modulating protein kinase activity. This compound is designed as a core structural scaffold for investigating signal transduction pathways in cellular models. The pyrazolopyrimidine pharmacophore is a known ATP-competitive inhibitor motif that targets the kinase hinge region, and this specific analog, with its 4-bromophenylacetamide and 3,4-dimethylphenyl substitutions, is of significant interest for probing the structure-activity relationships (SAR) and selectivity profiles of novel kinase targets. Researchers may utilize this compound as a chemical tool in biochemical and cell-based assays to study aberrant signaling in disease models, particularly in oncology and inflammatory research where kinase dysregulation is a hallmark. Its primary research value lies in its utility for hit-to-lead optimization campaigns and as a key intermediate for generating more potent or selective inhibitors. All studies must be conducted in vitro or in a controlled research setting, as the biological profile and toxicity of this specific compound are not fully characterized.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN5O2/c1-13-3-8-17(9-14(13)2)27-20-18(10-24-27)21(29)26(12-23-20)11-19(28)25-16-6-4-15(22)5-7-16/h3-10,12H,11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYRHHFOCOPHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, a compound with the molecular formula C21H18BrN5O2 and a molecular weight of 452.312 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological effects. The presence of the bromophenyl and dimethylphenyl groups contributes to its biological activity by enhancing lipophilicity and modulating receptor interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations against various cancer cell lines have demonstrated significant cytotoxic effects. For instance:

  • Selectivity and Efficacy : The compound exhibited a selectivity ratio ranging from 0.7 to 39 at the GI50 level across nine cancerous subpanels tested by the National Cancer Institute (NCI). Notably, it showed high selectivity towards leukemia cell lines .
  • Mechanistic Insights : Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways (caspase 3), upregulation of pro-apoptotic proteins (Bax), and downregulation of anti-apoptotic proteins (Bcl-2). It also causes cell cycle arrest at the S phase .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HL60 (Leukemia)0.0034Apoptosis via caspase activation
K5620.0025Cell cycle arrest at S phase
A549 (Lung)0.0040Induction of apoptosis
MCF-7 (Breast)0.0055Upregulation of Bax, downregulation of Bcl-2

Study 1: Broad-Spectrum Anticancer Activity

In a comprehensive evaluation involving multiple cancer cell lines, the compound was found to possess broad-spectrum anticancer activity. The study demonstrated that it effectively inhibited cell proliferation and induced apoptosis in various cancer types, including melanoma and non-small cell lung cancer .

Study 2: Mechanistic Pathway Analysis

Another research effort focused on elucidating the molecular mechanisms behind its anticancer effects. The findings revealed that treatment with this compound led to significant increases in apoptotic markers and alterations in mitochondrial membrane potential, indicating its role in mitochondrial-mediated apoptosis pathways .

Safety Profile

The compound exhibited a favorable safety profile during in vitro testing against normal human lung fibroblast cells (WI-38), suggesting potential for therapeutic use with minimal toxicity concerns .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[3,4-d]pyrimidine Derivatives

Example 53 ():

4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide

  • Structural Differences: Replaces the 4-bromophenyl group with a 2-fluoro-N-isopropylbenzamide moiety.
  • Physicochemical Properties :
    • Molecular Weight: 589.1 g/mol (vs. ~500–550 g/mol estimated for the target compound).
    • Melting Point: 175–178°C (indicative of crystalline stability) .
  • Activity : Chromene derivatives are often associated with anticancer activity, suggesting divergent therapeutic applications compared to the target compound.
Hypothetical Comparison Table:
Property Target Compound Example 53 ()
Core Structure Pyrazolo[3,4-d]pyrimidin-4-one Pyrazolo[3,4-d]pyrimidin-4-one
Substituent at N1 3,4-Dimethylphenyl Chromene-fluorophenyl
Acetamide Group 4-Bromophenyl 2-Fluoro-N-isopropylbenzamide
Molecular Weight (g/mol) ~525 (estimated) 589.1
Potential Bioactivity Kinase inhibition? Anticancer (chromene-based)

Acetamide-Containing Compounds ()

Compounds like 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide (dimethenamid) and pretilachlor share the acetamide backbone but differ in functional groups and applications:

  • Structural Contrasts :
    • Target Compound : Features a pyrazolo-pyrimidine core absent in pesticidal acetamides.
    • Pesticides () : Chlorinated acetamides with alkyl/aryl substitutions (e.g., 2-chloro, methoxy groups) for herbicidal activity .
  • Bioactivity: The target compound’s pyrimidinone core is more likely to engage in hydrogen bonding (via the 4-oxo group), whereas pesticidal acetamides rely on halogenated groups for membrane disruption.

Dihydropyrimidinone Derivatives (–6)

  • Synthesis Methods :
    • The target compound may employ transition-metal catalysis (e.g., Pd-based coupling, as in ) rather than Biginelli-type condensations (FeCl3 or ionic liquids; –6) .
  • Functional Groups: Dihydropyrimidinones lack the pyrazole ring and bromophenylacetamide, limiting structural overlap but highlighting the versatility of pyrimidinone cores in drug design.

Research Findings and Implications

  • Activity Prediction : The bromophenyl and dimethylphenyl groups in the target compound may enhance selectivity for tyrosine kinases or phosphodiesterases, as seen in related pyrazolo-pyrimidines .
  • Synthetic Challenges: Compared to dihydropyrimidinones (80–90% yields via FeCl3; ), the target compound’s synthesis likely requires multi-step protocols with lower yields (e.g., 28% in ) due to steric hindrance .

Q & A

Q. What are the key synthetic steps and critical reaction parameters for synthesizing N-(4-bromophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide?

  • Methodological Answer : The synthesis involves sequential cyclization and acylation steps. Initial preparation of the pyrazolo[3,4-d]pyrimidine core is followed by coupling with 4-bromophenylacetamide derivatives. Key parameters include:
  • Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance intermediate stability, while ethanol improves acylation efficiency .
  • Catalysts : Triethylamine is critical for deprotonation during cyclization .
  • Temperature control : Maintain 60–80°C during cyclization to avoid byproduct formation .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : A multi-technique approach is required:
  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.42–7.58 ppm) and confirms substituent positions .
  • IR spectroscopy : Identifies carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z ~500–520) .

Q. What standard biological assays are used to evaluate its therapeutic potential?

  • Methodological Answer : Primary assays focus on kinase inhibition and cytotoxicity:
  • Kinase inhibition profiling : Use ATP-competitive assays (e.g., against CDK2 or EGFR kinases) with IC50 determination via fluorescence polarization .
  • Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (typical concentrations: 1–100 µM) .

Advanced Research Questions

Q. How can researchers optimize reaction yields and purity when scaling up synthesis?

  • Methodological Answer : Optimization strategies include:
  • Solvent gradients : Sequential use of DMSO (for solubility) and ethanol (for crystallization) improves yield to >70% .
  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves imine/amine tautomers, which may co-elute in standard chromatography .
  • In-line monitoring : FTIR or Raman spectroscopy tracks reaction progress to minimize over-oxidation .

Q. How should contradictory bioactivity data between in vitro and in vivo studies be resolved?

  • Methodological Answer : Address discrepancies via:
  • Metabolic stability assays : Incubate the compound with liver microsomes (human/rat) to identify rapid degradation (e.g., cytochrome P450-mediated oxidation) .
  • Prodrug derivatization : Mask polar groups (e.g., acetamide) with ester linkages to enhance bioavailability, as seen in analogous pyrazolo[3,4-d]pyrimidines .
  • Pharmacokinetic modeling : Use allometric scaling from rodent data to predict human dosing, adjusting for plasma protein binding differences .

Q. What computational approaches elucidate the structure-activity relationship (SAR) of substituents on the pyrazolo[3,4-d]pyrimidine core?

  • Methodological Answer : SAR studies employ:
  • Molecular docking : Compare binding poses of 3,4-dimethylphenyl vs. 4-chlorophenyl analogs in kinase active sites (e.g., PDB 1HCL) to rationalize potency differences .
  • QM/MM simulations : Calculate electron density maps to assess how bromine’s electronegativity affects π-π stacking with kinase hinge regions .
  • Free-energy perturbation (FEP) : Predict ΔΔG values for methyl-to-ethyl substitutions on the phenyl ring, guiding synthetic prioritization .

Q. How do solvent polarity and pH impact the compound’s stability in biological assays?

  • Methodological Answer : Stability protocols include:
  • pH-rate profiling : Measure degradation half-life (t1/2) in buffers (pH 1–10) to identify labile bonds (e.g., amide hydrolysis at pH < 3) .
  • Solvent compatibility : Use co-solvents (e.g., PEG-400) in cell culture media to maintain solubility without disrupting membrane integrity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.